molecular formula C37H51NO12 B1164480 3-Acetylyunaconitine

3-Acetylyunaconitine

Cat. No.: B1164480
M. Wt: 701.8 g/mol
InChI Key: QXHJUYOYZPRGCF-AXVVCPPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylyunaconitine is a specialized diterpenoid alkaloid for research use. It is structurally related to yunaconitine and other C19-diterpenoid alkaloids found in Aconitum species, which are known for their complex hexacyclic ring framework and potent bioactivity . These alkaloids are notorious for their high toxicity, primarily mediated through their interaction with voltage-gated sodium channels (NaV) on excitable cells, including cardiac and neuronal tissues . The binding of such compounds to neurotoxin site 2 of the sodium channel alpha-subunit delays channel inactivation, leading to a prolonged influx of sodium ions, membrane depolarization, and altered electrophysiological activity . This mechanism makes them valuable tools for probing the structure and function of sodium channels in neuropharmacological and electrophysiological research. The specific acetyl group at a key position is a critical structural feature that can influence the compound's metabolic stability, toxicity, and binding affinity, as ester groups are known to be pivotal for the activity of aconitine-type alkaloids . Researchers utilize this compound and its analogs in studies aimed at understanding arrhythmogenesis, neuropathic pain pathways, and the structure-activity relationships (SAR) of natural neurotoxins . Its research value lies in its potential as a chemical probe for investigating ion channel dynamics and for the development of novel therapeutic agents through structural optimization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety protocols given the known high toxicity profile of related alkaloids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51NO12/c1-9-38-17-34(18-43-4)24(48-19(2)39)14-25(45-6)37-23-15-35(42)26(46-7)16-36(50-20(3)40,28(31(37)38)29(47-8)30(34)37)27(23)32(35)49-33(41)21-10-12-22(44-5)13-11-21/h10-13,23-32,42H,9,14-18H2,1-8H3/t23-,24-,25+,26+,27-,28?,29+,30-,31-,32-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJUYOYZPRGCF-AXVVCPPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Advanced Structural Elucidation Methodologies of 3 Acetylyunaconitine

Extraction and Purification Techniques from Aconitum Plant Materials

The isolation of 3-Acetylyunaconitine from Aconitum plants typically involves initial extraction of the plant material followed by a series of purification steps to separate the target alkaloid from other co-occurring compounds.

Solvent Extraction Strategies

Solvent extraction is a fundamental step in isolating alkaloids from plant matrices. This process involves using appropriate solvents to dissolve the desired compounds from the plant material. The choice of solvent is crucial and depends on the polarity of the target alkaloid and other constituents in the plant. For diterpene alkaloids like this compound, various organic solvents or mixtures are commonly employed. Ethanol is a frequently used solvent for extracting alkaloids from Aconitum roots. researchgate.netresearchgate.net Other solvents such as chloroform, isopropanol, methanol (B129727), acetone, and ethyl acetate (B1210297) have also been reported in the extraction and purification of alkaloids from Aconitum species. researchgate.netchemfaces.com The extraction process can involve percolation or other methods at room temperature. researchgate.netresearchgate.net Subsequent steps often involve treating the extract with acidic solutions to protonate the alkaloids, facilitating their separation from neutral or acidic compounds, followed by basification and re-extraction into an organic solvent. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound from complex plant extracts, allowing for the separation of compounds based on their differential interactions with a stationary and a mobile phase.

Column Chromatography

Column chromatography is a widely used technique for the initial purification of crude plant extracts containing this compound. chemfaces.comuvic.cabyjus.com This method typically employs a stationary phase, such as silica (B1680970) gel or alumina, packed into a vertical glass column. uvic.cachemistryviews.org The crude extract, dissolved in a suitable solvent, is loaded onto the top of the column. uvic.ca A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. uvic.cachemistryviews.org Compounds in the mixture separate based on their varying affinities for the stationary phase and the mobile phase. uvic.cabyjus.com More polar compounds are retained more strongly by polar stationary phases like silica gel, while less polar compounds elute faster. uvic.ca Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve separation efficiency. rochester.edu Repeated column chromatography using different stationary and mobile phases may be necessary to achieve sufficient purity. chemfaces.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique used for the further purification and isolation of this compound, particularly when high purity is required. nih.govresearchgate.netthermofisher.com HPLC utilizes a high-pressure pump to pass the mobile phase through a densely packed column with small particle size. researchgate.netthermofisher.com This results in higher resolution and faster separation compared to traditional column chromatography. thermofisher.com Both normal-phase and reversed-phase HPLC can be applied, depending on the polarity of the target compound and the matrix. researchgate.netbiotage.com Reversed-phase HPLC, which uses a non-polar stationary phase (commonly C18) and a polar mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile), is frequently used for the separation of relatively polar compounds like alkaloids. chemfaces.comnih.govbiotage.com The mobile phase composition and flow rate are optimized to achieve optimal separation of this compound from closely related compounds. nih.govpensoft.net Detection is typically performed using UV-Vis detectors or mass spectrometers. nih.gov Preparative HPLC systems are used to isolate larger quantities of the purified compound. thermofisher.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the detailed structural elucidation of organic compounds, including diterpene alkaloids. researchgate.netresearchgate.netemerypharma.combu.edubyjus.com By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the number and types of atoms in a molecule, their connectivity, and their spatial arrangement. bu.edubyjus.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. researchgate.netresearchgate.netemerypharma.com

¹H NMR Spectroscopy: Provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their coupling interactions with neighboring protons (multiplicity and coupling constants). emerypharma.com

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule and their chemical environment. researchgate.netemerypharma.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). researchgate.net

2D NMR Spectroscopy: Provides correlations between nuclei, which are essential for establishing the connectivity and spatial relationships within the molecule. Common 2D NMR experiments used in alkaloid structure elucidation include:

¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Show correlations between protons that are spatially close to each other, regardless of the number of bonds between them. researchgate.netresearchgate.netuzh.ch This information is vital for determining the relative stereochemistry of the molecule. uzh.ch

By analyzing the comprehensive data obtained from these NMR experiments, combined with other spectroscopic data such as mass spectrometry (MS), the complete structure of this compound, including its stereochemistry, can be elucidated. chemfaces.comresearchgate.netajol.infonih.gov

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. hmdb.calibretexts.orgopenstax.org The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. libretexts.orgopenstax.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.orgusp.brmnstate.edu In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single signal, with chemical shifts (δ) being highly sensitive to the carbon's hybridization state and the presence of electronegative atoms or functional groups. libretexts.orgusp.brmnstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). libretexts.orgmnstate.edu

While specific ¹H and ¹³C NMR data for this compound were not extensively detailed in the search results, the application of these techniques would involve assigning each observed signal to a specific proton or carbon atom within the this compound structure based on characteristic chemical shift ranges and coupling patterns. libretexts.orgopenstax.orgmnstate.edu

Two-Dimensional NMR (COSY, TOCSY, ROESY, HSQC, HMBC)

Two-dimensional NMR experiments provide correlations between nuclei, offering crucial connectivity and spatial proximity information that is essential for assembling the structural fragments identified from 1D NMR data. hyphadiscovery.comwikipedia.orgresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are scalar-coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.comprinceton.eduumn.edu This helps in establishing proton spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments show correlations between all protons within a coupled spin system, regardless of the number of intervening bonds. wikipedia.orgyoutube.comprinceton.edu This is particularly useful for identifying interconnected networks of protons.

ROESY (Rotating-frame Overhauser Enhancement Spectroscopy): ROESY experiments provide correlations between protons that are spatially close to each other, typically within 5-7 Å, through the Nuclear Overhauser Effect (NOE). wikipedia.orgprinceton.eduumn.edu These correlations are vital for determining the relative stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments establish one-bond correlations between protons and directly attached heteronuclei, typically ¹³C. hyphadiscovery.comwikipedia.orgyoutube.comprinceton.edu This allows for the assignment of proton signals to the carbon atoms they are bonded to.

The application of these 2D NMR techniques to this compound would involve analyzing the cross-peaks in the resulting spectra to build a comprehensive picture of the molecule's connectivity and three-dimensional structure. researchgate.net For instance, HMBC correlations from protons to carbonyl carbons or carbons bearing methoxy (B1213986) groups would help pinpoint the locations of these substituents on the aconitane (B1242193) skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to determine its elemental composition and structural features. researchgate.netemory.edunih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the accurate mass of a molecule. researchgate.netuzh.ch ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions, [M+H]⁺ or [M-H]⁻, respectively, with minimal fragmentation. emory.edunih.gov The high resolution of HR-ESI-MS allows for the determination of the elemental composition of the molecule by matching the experimentally determined accurate mass to theoretical masses calculated for different elemental formulas. researchgate.net

For this compound, HR-ESI-MS would be used to confirm its molecular weight and elemental formula. Studies on related diterpenoid alkaloids from Aconitum species frequently utilize HR-ESI-MS for structure elucidation and confirmation. researchgate.net The observed molecular ion peak and its accurate mass provide a critical piece of information for verifying the proposed structure.

Advanced Spectroscopic Methods (e.g., X-ray Crystallography)

While NMR and MS provide extensive structural information, advanced spectroscopic methods like X-ray crystallography can provide a definitive three-dimensional structure, including the precise positions of atoms and bond lengths and angles, as well as confirming stereochemistry. wikipedia.orglibretexts.orghilarispublisher.comstolaf.edunih.gov

X-ray crystallography requires the compound to be in crystalline form. wikipedia.orgstolaf.edu When a beam of X-rays is directed at a crystal, it diffracts in a pattern that is unique to the arrangement of atoms within the crystal lattice. wikipedia.orglibretexts.orgstolaf.edu By analyzing the diffraction pattern, the electron density map of the molecule can be generated, from which the atomic positions and thus the molecular structure can be determined. wikipedia.orgstolaf.edu

For complex molecules like diterpenoid alkaloids, obtaining suitable crystals for X-ray crystallography can be challenging. However, if a high-quality crystal of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of its structure and stereochemistry. hilarispublisher.com

Biosynthetic Pathways and Biogenesis of 3 Acetylyunaconitine

General Overview of Diterpenoid Alkaloid Biosynthesis

Diterpenoid alkaloids (DAs) are a class of natural products primarily found in the Ranunculaceae family, with a particularly high occurrence in the Aconitum and Delphinium genera. mdpi.comresearchgate.netmdpi.com Unlike "true alkaloids" which are derived from amino acids, DAs are considered pseudoalkaloids because their carbocyclic core originates from diterpene biosynthesis, with nitrogen atoms subsequently incorporated. mdpi.comcaltech.eduscience.gov

The biosynthesis of diterpenoid alkaloids can be broadly divided into three main stages:

Diterpene precursor formation: This initial stage involves the synthesis of the C20 diterpene skeleton. researchgate.netfrontiersin.org The building blocks for this process are the C5 isoprenyl monomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comcaltech.edunih.gov These are produced via either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govmdpi.comcaltech.edunih.gov Four IPP units are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govmdpi.commdpi.com GGPP then undergoes cyclization catalyzed by diterpene synthases (diTPSs), such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS) or kaurene synthase-like (KSL) enzymes, to form bicyclic or tetracyclic diterpene skeletons, notably ent-kaurene and ent-atisane, which are key precursors for DA biosynthesis. nih.govmdpi.comnih.govresearchgate.net

DA skeleton formation: This stage involves the insertion of nitrogen atoms into the diterpenoid skeleton. researchgate.netbiorxiv.org This amination reaction typically occurs through enzymatic transamination, with amino acids like L-serine, ethylamine, or ethanolamine (B43304) serving as plausible nitrogen sources. mdpi.combiorxiv.orgresearchgate.netnih.gov

Diterpenoid alkaloid skeleton modification: Following the formation of the basic alkaloid skeleton, extensive structural modifications occur. researchgate.netfrontiersin.org These modifications include oxidation, hydroxylation, demethylation, and acetylation, catalyzed by various enzymes such as cytochrome P450 monooxygenases (CYP450s), O-methyltransferases (OMTs), and BAHD acyltransferases. mdpi.comfrontiersin.orgresearchgate.net These enzymatic steps contribute significantly to the structural diversity observed among diterpenoid alkaloids. frontiersin.org

Proposed Biosynthetic Route to Yunaconitine (B1683533) and its Acetylated Derivatives

Yunaconitine is a C19-diterpenoid alkaloid. ebi.ac.uk While the complete biosynthetic pathway to yunaconitine and its acetylated derivatives, including 3-acetylyunaconitine, is not fully elucidated, research in Aconitum species has provided insights into the likely steps involved. nih.gov

The biosynthesis of C19-diterpenoid alkaloids like yunaconitine is thought to originate from C20-diterpenoid alkaloid precursors. nih.govresearchgate.netrsc.org Specifically, C20-type diterpene alkaloids, such as those derived from the ent-atisane or ent-kaurene skeletons, are hypothesized to undergo rearrangements and modifications to form the C19 skeleton. mdpi.comnih.gov The nitrogen atom is incorporated into the diterpene scaffold, followed by a series of complex enzymatic transformations. biorxiv.orgbiorxiv.org

Acetylation is a common modification in diterpenoid alkaloid biosynthesis, catalyzed by BAHD acyltransferases. frontiersin.orgdoaj.org The formation of this compound from yunaconitine would involve the acetylation of a hydroxyl group at the C-3 position of the yunaconitine structure. Research indicates that BAHD acyltransferases are involved in the accumulation of aconitine-type alkaloids, suggesting their role in acetylation steps within this pathway. frontiersin.orgdoaj.org

A proposed route would involve the formation of the core yunaconitine structure from a diterpene precursor through nitrogen incorporation and skeletal rearrangement, followed by specific enzymatic acetylations at different positions, including C-3, to yield derivatives like this compound.

Enzymatic Steps and Precursor Transformations

The biosynthesis of diterpenoid alkaloids, including yunaconitine and its acetylated forms, relies on the sequential action of numerous enzymes. The initial steps involve the enzymes of the MVA and MEP pathways for the production of IPP and DMAPP. nih.govmdpi.comcaltech.edunih.gov GGPPS then catalyzes the formation of GGPP. nih.govmdpi.commdpi.com

Key enzymes in the diterpene precursor formation include CPS and KS/KSL, which cyclize GGPP into the foundational diterpene skeletons like ent-kaurene and ent-atisane. nih.govmdpi.comnih.govresearchgate.net Subsequent steps involve the introduction of the nitrogen atom, likely mediated by aminotransferases. mdpi.combiorxiv.orgjipb.netresearchgate.net

The structural diversification of the diterpenoid alkaloid skeleton involves a variety of modifying enzymes. Cytochrome P450 monooxygenases (CYP450s) are crucial for oxidation and hydroxylation reactions, which introduce oxygen functionalities into the molecule. mdpi.commdpi.comfrontiersin.orgresearchgate.net O-methyltransferases (OMTs) are responsible for adding methyl groups to hydroxyl groups. mdpi.comfrontiersin.org BAHD acyltransferases catalyze the esterification of hydroxyl groups with acyl moieties, such as the acetate (B1210297) group in this compound. frontiersin.orgdoaj.org

While specific enzymes directly catalyzing each step in the conversion of a precursor to yunaconitine and then to this compound have not all been definitively identified and characterized, studies in Aconitum species have identified candidate genes encoding these enzyme classes that are highly correlated with the accumulation of diterpenoid alkaloids. nih.govfrontiersin.orgmdpi.comdoaj.org

Genetic and Molecular Biological Investigations of Biosynthetic Enzymes

Genetic and molecular biological studies have been instrumental in identifying candidate genes and understanding the regulation of diterpenoid alkaloid biosynthesis in Aconitum. Transcriptome and metabolome analyses of different Aconitum species and tissues have revealed correlations between gene expression levels and the accumulation of specific alkaloids. nih.govmdpi.comfrontiersin.orgmdpi.comdoaj.org

Studies have identified numerous candidate enzyme genes involved in DA biosynthesis, including those encoding CPSs, KSLs, CYP450s, OMTs, and BAHD acyltransferases. nih.govfrontiersin.orgdoaj.org For instance, research in Aconitum pendulum identified 77 candidate BAHD acyltransferases, 12 O-methyltransferases, and 270 CYP450 enzyme genes potentially involved in DA biosynthesis. frontiersin.orgdoaj.org Co-expression network analysis has further linked specific enzyme genes to the accumulation of particular diterpenoid alkaloids. frontiersin.orgdoaj.org

Genome resequencing studies in Aconitum vilmorinianum have identified genes potentially associated with the specialization of DAs and revealed genetic variations that might contribute to differences in alkaloid profiles among species or populations. researchgate.netnih.govresearchgate.net

Functional characterization of identified candidate genes is an ongoing area of research. For example, studies have functionally identified terpene synthases involved in the formation of diterpene precursors. researchgate.netresearchgate.net Further research is needed to functionally verify the specific enzymes responsible for the later stages of yunaconitine biosynthesis and its acetylation at the C-3 position. mdpi.com These investigations provide a foundation for potentially engineering metabolic pathways for the production of specific diterpenoid alkaloids. mdpi.comfrontiersin.org

Table of Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
This compound80787-51-5
Yunaconitine70578-24-4
Isopentenyl diphosphate644507
Dimethylallyl pyrophosphate528189
Geranylgeranyl pyrophosphate528187
ent-Copalyl diphosphate644534
ent-Kaurene107496
ent-Atisane123029
L-Serine595
Ethylamine634
Ethanolamine700
Aconitine (B1665448)200003

**Data Table: Candidate Enzyme Families Involved in DA Biosynthesis in *Aconitum pendulum*** frontiersin.orgdoaj.org

Enzyme FamilyNumber of Candidate Genes IdentifiedPotential Role in Biosynthesis
BAHD acyltransferases77Acetylation, esterification
O-methyltransferases12Methylation
CYP450 monooxygenases270Oxidation, hydroxylation

Pharmacological Investigations of 3 Acetylyunaconitine in Preclinical Models

In Vitro Biological Activity Studies

There is currently no published research detailing the immunomodulatory effects of 3-Acetylyunaconitine. Specific studies on its ability to modulate the proliferation of splenocytes, key cells in the adaptive immune system, in response to mitogens such as Concanavalin A (ConA) and Lipopolysaccharide (LPS), have not been found.

Similarly, the impact of this compound on the production of pro-inflammatory cytokines is unknown. Investigations into its potential to inhibit the release of key inflammatory mediators such as Interleukin-1β (IL-1β), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-α (TNF-α) in macrophages are absent from the current scientific literature.

Furthermore, the molecular mechanisms that would underlie any potential immunomodulatory activity, specifically its influence on critical signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, have not been explored in any published studies.

The potential of this compound as an antimicrobial agent also remains unexplored. There are no available studies that evaluate its efficacy against any bacterial strains, including common pathogens such as Staphylococcus aureus.

Antimicrobial Activity Evaluation

Antifungal and Antiviral Potential

Research into the antimicrobial properties of C19-diterpenoid alkaloids has included investigations into their potential effects against viral pathogens. A study exploring the antiviral activity of alkaloids from Aconitum carmichaelii tested several compounds against plant pathogenic viruses, specifically the Tobacco Mosaic Virus (TMV) and the Cucumber Mosaic Virus (CMV). The findings revealed that C19-diterpenoid alkaloids demonstrated notable antiviral capabilities. nih.gov

In in vivo tests, two C19-diterpenoid alkaloids exhibited significant inactivation efficacy against TMV, with values of 82.4% and 85.6% at a concentration of 500 μg/mL. Furthermore, one of these compounds showed an inactivation activity of 52.1% against CMV at the same concentration. This level of activity was comparable to that of the commercial antiviral agent Ningnanmycin, which had inactivation rates of 87.1% against TMV and 53.8% against CMV. nih.gov These results suggest that the C19-diterpenoid alkaloid scaffold, to which this compound belongs, possesses significant antiviral potential, although specific studies on this compound's activity have not been reported. To date, the antifungal potential of this compound remains an uninvestigated area in published preclinical research.

Receptor Binding and Molecular Target Identification

Investigation of Specific Receptor Affinities (e.g., hERG K+ channel, if applicable to this compound or close analogues)

The interaction of diterpenoid alkaloids with ion channels is a recognized aspect of their pharmacological profile. The human ether-à-go-go-related gene (hERG) encodes a potassium (K+) channel crucial for cardiac repolarization, and its inhibition by various compounds is a significant area of safety pharmacology. preprints.orgnih.govmdpi.comresearchgate.net

While direct studies on the affinity of this compound for the hERG K+ channel are not available in the current literature, research on analogous compounds provides some insight. A study on a series of synthetic diterpene lipo-alkaloids, which are structurally related to the aconitine (B1665448) class, investigated their effects on K+ channels, including hERG. The results indicated that these lipo-alkaloids generally displayed less pronounced inhibitory activity on the hERG channel when compared to the highly cardiotoxic diterpenoid alkaloid, aconitine. nih.gov This suggests that while the diterpenoid alkaloid structure can interact with the hERG channel, specific structural modifications can modulate the affinity and inhibitory potential. The specific binding affinity of this compound for the hERG channel remains to be determined through direct experimental investigation.

Enzyme Inhibition Assays (e.g., Cholinesterase inhibition)

Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.govnih.gov This inhibition potentiates cholinergic transmission and is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. wikipedia.orgdrugs.com

Although this compound has not been specifically evaluated for this activity, studies on other norditerpenoid alkaloids isolated from the Aconitum genus have demonstrated significant cholinesterase inhibitory effects. An investigation of compounds from the roots of Aconitum laeve identified several alkaloids with dual inhibitory action against both AChE and BChE. For instance, the lycoctonine-type alkaloid swatinine-C and the known compound hohenackerine were found to be competitive inhibitors of both enzymes. In contrast, aconorine and lappaconitine exhibited noncompetitive inhibition selective for AChE. nih.gov

These findings indicate that the norditerpenoid alkaloid skeleton is a viable scaffold for cholinesterase inhibition. The specific inhibitory profile and potency of this compound against AChE and BChE require direct enzymatic assays for clarification.

CompoundInhibition TargetIC₅₀ (μM)Type of Inhibition
Swatinine-CAChE3.7Competitive
Swatinine-CBChE12.23Competitive
HohenackerineAChE4.53Competitive
HohenackerineBChE9.94Competitive
AconorineAChE2.51Noncompetitive
LappaconitineAChE6.13Noncompetitive

Data sourced from a study on norditerpenoid alkaloids from Aconitum laeve. nih.gov

Other Mechanistic Cellular Assays (e.g., Apoptosis induction, Antifeedant activity)

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical cellular process, and its induction is a key mechanism for many anticancer agents. mdpi.commdpi.com Preclinical studies have shown that aconitine, a structurally related C19-diterpenoid alkaloid, can induce apoptosis in various human cancer cell lines. In pancreatic cancer cells, aconitine treatment led to an upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similar apoptotic effects mediated by aconitine have been observed in H9c2 cardiac cells, proceeding through a mitochondria-mediated pathway. nih.gov Furthermore, studies on yunaconitine (B1683533), the parent compound of this compound, have indicated its involvement in the mitochondrial apoptosis pathway in rat myocardial injury models. china-pharmacy.com These findings collectively suggest that diterpenoid alkaloids can trigger apoptotic cascades, although direct experimental evidence for this compound's ability to induce apoptosis is currently lacking.

Antifeedant Activity

Diterpenoid alkaloids are recognized for their role in plant defense, often acting as antifeedants against herbivorous insects. researchgate.net The antifeedant properties of various C19 and C20-diterpenoid alkaloids have been evaluated against several insect pests. Studies have shown that these compounds can exhibit potent antifeedant effects, which are dependent on both the specific chemical structure and the insect species. nih.govcolab.wsnih.gov

For example, against the third-instar larvae of Spodoptera exigua, the C19-diterpenoid alkaloid aconitine demonstrated strong antifeedant activity. Other related compounds, such as 3-deoxyaconitine and indaconitine, also showed significant antifeedant effects. nih.gov This body of research strongly supports the potential for C19-diterpenoid alkaloids, including this compound, to function as insect antifeedants, though specific bioassays are required to determine its precise efficacy and spectrum of activity.

CompoundTest InsectEC₅₀ (mg/cm²)
AconitineSpodoptera exigua0.02
3-DeoxyaconitineSpodoptera exigua< 2
IndaconitineSpodoptera exigua< 2
BeiwudineSpodoptera exigua< 2
ShawurensineSpodoptera exigua0.45

EC₅₀ values represent the concentration required to inhibit feeding by 50%. Data sourced from studies on diterpenoid alkaloids from Aconitum and Delphinium species. nih.gov

In Vivo Animal Model Studies for Biological Effects

Selection and Justification of Animal Models (e.g., Rodents, Mice, Rats)

The selection of appropriate animal models is fundamental for the in vivo evaluation of the biological effects of novel chemical entities. For the study of C19-diterpenoid alkaloids, rodents, particularly mice and rats, are the most frequently utilized and justified models in preclinical research. This selection is based on several factors, including their physiological and genetic similarities to humans, their relatively short life cycles, ease of handling, and the availability of well-established and validated experimental protocols.

In the context of diterpenoid alkaloids, rodent models have been instrumental in characterizing a range of biological activities. For instance, mouse models, such as the acetic acid-induced writhing test, have been employed to evaluate the antinociceptive (analgesic) properties of C19-diterpenoid alkaloids like mesaconitine. mdpi.com Similarly, rat models have been used extensively for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aconitine-type alkaloids following oral administration. semanticscholar.org Furthermore, xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, have been used to assess the in vivo antitumor and pro-apoptotic effects of aconitine. nih.gov

Experimental Design for Pharmacodynamic Assessments

The pharmacodynamic assessment of this compound in preclinical models involves experimental designs aimed at understanding the compound's effects on the body and its mechanism of action. These studies are crucial for characterizing its therapeutic potential. The design typically incorporates a series of in vivo and in vitro assays to determine the physiological and biochemical effects of the compound.

For a compound like this compound, which belongs to the aconitine-type diterpenoid alkaloids, pharmacodynamic studies would focus on its interactions with specific biological targets to elicit its pharmacological effects. Experimental setups would include the use of animal models relevant to the therapeutic areas of interest, such as inflammation, pain, and cancer. Key components of the experimental design include the selection of appropriate animal models, the determination of relevant biomarkers to measure the drug's effect, and the establishment of a dose-response relationship.

Assessments would measure physiological responses and changes in biochemical markers following administration of the compound. For instance, in evaluating anti-inflammatory effects, researchers would measure levels of pro-inflammatory cytokines and markers of oxidative stress. For analgesic properties, behavioral models of pain are employed to quantify the response to noxious stimuli. In oncology models, tumor growth, cell proliferation, and apoptosis rates are key pharmacodynamic endpoints. nih.gov These experimental designs are fundamental to bridging the gap between the compound's chemical properties and its clinical potential.

Evaluation of Immunomodulatory and Anti-inflammatory Effects in Animal Models

The evaluation of this compound's immunomodulatory and anti-inflammatory properties is conducted using established animal models of inflammation. These models allow for the investigation of the compound's ability to modulate immune responses and reduce inflammation. Diterpenoid alkaloids, the class of compounds to which this compound belongs, are noted for their significant anti-inflammatory and analgesic effects. researchgate.net

Preclinical studies on related Aconitum alkaloids have demonstrated notable anti-inflammatory activity. For example, research on fractions containing aconitine showed significant inhibition of the lipoxygenase enzyme and scavenging of nitric oxide radicals. researchgate.net Other mechanisms observed include the inhibition of protein denaturation and stabilization of human red blood cell membranes, which are indicative of anti-inflammatory potential. researchgate.net Animal models of colitis have been used to show that certain agents can counteract inflammatory cell infiltration and decrease the levels of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin 1β (IL-1β). nih.gov While specific data on this compound is limited, the known effects of structurally similar compounds guide the experimental approach to evaluating its potential in this area.

Table 1: In Vitro Anti-inflammatory Activity of Aconitine-Containing Plant Extract Fraction

AssayMetricResult (IC50)
Lipoxygenase InhibitionIC5015.2 ± 0.09 µg/ml
Nitric Oxide Radical ScavengingIC5011.38 ± 0.35 µg/ml
Protein Denaturation InhibitionIC5014.93 ± 0.4 µg/ml
Trypsin InhibitionIC5012.06 ± 0.64 µg/ml
HRBC Membrane StabilizationIC5011.9 ± 0.22 µg/ml
This table presents data for a bioactive fraction identified as containing aconitine, a compound structurally related to this compound, demonstrating its potential mechanisms of anti-inflammatory action. researchgate.net

Assessment of Analgesic Properties in Animal Models (e.g., writhing assay)

The analgesic properties of compounds like this compound are frequently assessed using the acetic acid-induced writhing test in mice. wisdomlib.org This test is a standard chemical method used to induce pain of peripheral origin, where an irritant (acetic acid) is injected intraperitoneally, causing characteristic abdominal constrictions or "writhes". nih.govsaspublishers.com The analgesic activity of a test compound is determined by its ability to reduce the frequency of these writhes compared to a control group. nih.gov

Studies on extracts from the Aconitum genus have demonstrated significant efficacy in inhibiting acetic acid-induced abdominal writhing in mouse models. researchgate.net The writhing response is considered a reflexive test that is useful for screening compounds with peripheral analgesic activity. nih.gov The signals transmitted from the irritation cause the release of pain mediators like prostaglandins, which sensitize nociceptors. nih.gov The reduction in the number of writhes indicates the compound's ability to interfere with this pain pathway. The analgesic effects of Aconitum extracts have been well-established in previous studies, supporting the investigation of individual alkaloids like this compound for their pain-relieving potential. researchgate.net

Table 2: Analgesic Activity of Aconitum Extract in Acetic Acid Writhing Test

Treatment GroupInhibition of Writhing (%)
Aqueous Soluble Fraction34.71%
Methanolic Extract (Dose 1)Statistically Significant
Methanolic Extract (Dose 2)Statistically Significant
Methanolic Extract (Dose 3)Statistically Significant
This table shows the inhibitory effect of extracts from Aconitum, the plant genus from which this compound is derived, on abdominal writhing in mice. researchgate.net

Efficacy in Other Preclinical Disease Models (e.g., Anti-tumor, Anti-malarial if mechanistically relevant)

The potential efficacy of this compound extends to other preclinical disease models, particularly in oncology. Numerous preclinical studies have shown that the related compound, aconitine, has a notable inhibitory effect on malignant tumors. nih.gov These studies, conducted both in vivo and in vitro, form the basis for investigating the anti-tumor potential of this compound.

Systematic reviews of preclinical studies on aconitine have shown that it can significantly reduce tumor size and volume. nih.govresearchgate.net The proposed mechanisms for these anti-tumor effects include the inhibition of tumor cell proliferation, invasion, and migration. nih.gov Aconitine has been observed to increase the rate of apoptosis in tumor cells, a process of programmed cell death. nih.govresearchgate.net This is associated with the regulation of key proteins involved in apoptosis, such as an increase in the expression of caspase-3 and Bax, and a reduction in the expression of the anti-apoptotic protein Bcl-2. nih.gov Mechanistically, aconitine may regulate the expression of Bax and Bcl-2 through the NF-κB signaling pathway. nih.govresearchgate.net

Regarding anti-malarial activity, while several novel targets for anti-malarial drugs are under investigation, such as acetyl-CoA synthetase (AcAS), there is currently no direct preclinical evidence linking Aconitum alkaloids like this compound to this therapeutic area. nih.gov Therefore, the primary focus for other preclinical applications remains on its potential as an anti-tumor agent.

Table 3: Anti-Tumor Effects of Aconitine in Preclinical Models

Outcome IndicatorObserved EffectAssociated Protein Expression Changes
Tumor Cell ProliferationSignificant Reduction-
Tumor Cell Apoptosis RateNoteworthy IncreaseIncreased Caspase-3, Increased Bax, Decreased Bcl-2
Tumor Weight / VolumeSignificant Reduction-
This table summarizes the significant anti-tumor effects of aconitine, a closely related alkaloid, as demonstrated in multiple preclinical studies. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Acetylyunaconitine and Analogues

Identification of Key Pharmacophoric Features

The biological activity of aconitine-type diterpenoid alkaloids, including 3-acetylyunaconitine, is intrinsically linked to their complex and rigid polycyclic framework. While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, general pharmacophoric features for this class of compounds have been proposed based on extensive SAR studies of related molecules.

The fundamental pharmacophore for the analgesic and anti-inflammatory activities of C19-diterpenoid alkaloids is believed to comprise several key features:

A Rigid Heptacyclic Skeleton: The core ring system provides a specific three-dimensional conformation that is essential for receptor binding.

The Nitrogen Atom: The tertiary amine nitrogen within the A-ring is a crucial basic center, which is likely protonated at physiological pH, allowing for ionic interactions with target receptors.

Oxygenated Functional Groups: The presence and spatial arrangement of various oxygen-containing substituents, such as hydroxyl, methoxy (B1213986), and ester groups, at specific positions on the skeleton are critical for modulating activity. Key positions often include C-1, C-3, C-8, C-14, and C-16.

Ester Moieties: The ester groups, particularly at C-8 and C-14, are consistently highlighted as being of significant importance for the potency of many aconitine-type alkaloids.

These general features provide a foundational understanding of the structural requirements for the biological activity of this compound.

Impact of Acetyl Group at C-3 on Biological Activity

The presence of an acetyl group at the C-3 position is a distinguishing feature of this compound. SAR studies on analogous aconitine-type alkaloids suggest that substitution at this position can significantly influence biological activity. The introduction of a hydroxyl or a carbonyl group at the C-3 position has been shown to potentially enhance the biological potency of these compounds.

The acetyl group at C-3 in this compound introduces a carbonyl moiety and increases the lipophilicity of that region of the molecule compared to its parent compound, yunaconitine (B1683533), which possesses a hydroxyl group at this position. This modification can affect several properties of the molecule, including:

Receptor Binding: The acetyl group may engage in additional hydrogen bonding or van der Waals interactions with the target receptor, potentially leading to altered binding affinity and efficacy.

Pharmacokinetics: The change in polarity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Increased lipophilicity might enhance its ability to cross biological membranes, such as the blood-brain barrier.

Comparative Analysis with Yunaconitine and Other Diterpenoid Alkaloids

A comparative analysis of this compound with its parent compound, yunaconitine, and other related diterpenoid alkaloids is essential for a comprehensive understanding of its SAR.

Comparison with Yunaconitine:

CompoundC-3 SubstituentExpected Impact on Biological Activity
Yunaconitine Hydroxyl (-OH)Parent compound with established biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor.
This compound Acetyl (-OCOCH3)The acetyl group may alter binding affinity and pharmacokinetic properties due to changes in steric bulk, electronics, and lipophilicity.

The acetylation of the C-3 hydroxyl group to form this compound is a critical modification. While yunaconitine itself exhibits potent biological effects, the addition of the acetyl group in this compound could potentially modulate the potency and duration of action.

Comparison with Other Diterpenoid Alkaloids:

Aconitine (B1665448), another well-studied C19-diterpenoid alkaloid, shares a similar core structure with this compound but differs in its substitution pattern. For instance, aconitine possesses an acetyl group at C-8 and a benzoyl group at C-14, both of which are known to be crucial for its high toxicity and potent activity. Studies on aconitine and its derivatives have consistently shown that hydrolysis of these ester groups leads to a significant reduction in toxicity and biological activity. This underscores the critical role of ester functionalities in this class of compounds and suggests that the C-3 acetyl group in this compound is also a key determinant of its biological profile.

Design and Synthesis of Derivatives for SAR Exploration

To further probe the SAR of this compound and to develop new analogues with improved therapeutic indices, the design and synthesis of derivatives are a critical area of research. While specific examples of large-scale synthetic campaigns focused solely on this compound derivatives are not widely documented in readily available literature, general strategies for the modification of aconitine-type alkaloids can be extrapolated.

Key synthetic strategies for SAR exploration would likely involve modifications at several key positions:

Modification of the C-3 Acetyl Group:

Hydrolysis: Removal of the acetyl group to yield yunaconitine for direct comparative studies.

Ester Homologation: Replacement of the acetyl group with other acyl groups of varying chain length and branching (e.g., propionyl, butyryl, benzoyl) to probe the steric and electronic requirements at this position.

Etherification/Alkylation: Conversion of the parent hydroxyl group in yunaconitine to various ethers to explore the impact of different alkyl or aryl substituents.

Modification at Other Key Positions:

C-8 and C-14 Positions: Given the established importance of the ester groups in other aconitine-type alkaloids, derivatization at these positions in the this compound scaffold would be a high-priority area for investigation.

N-Dealkylation and Realkylation: Modification of the N-ethyl group could provide insights into the role of the amine substituent in receptor interaction.

The synthesis of these derivatives would typically involve semi-synthetic approaches starting from the natural product this compound or its precursor yunaconitine. These synthetic efforts, coupled with comprehensive biological evaluation, would be instrumental in building a detailed SAR model for this compound, paving the way for the development of novel therapeutic agents.

Synthetic and Semisynthetic Modifications of 3 Acetylyunaconitine

Strategies for Total Chemical Synthesis of the Yunaconitine (B1683533) Skeleton

The yunaconitine skeleton is a highly complex hexacyclic system characteristic of C19-norditerpenoid alkaloids. The total synthesis of this core structure has been a formidable challenge in organic chemistry. Strategies towards the construction of the aconitine (B1665448) skeleton, which serves as the foundation for yunaconitine, have been developed. These approaches often involve the intricate formation of multiple rings and the precise installation of numerous oxygen functionalities and stereocenters.

Key strategies explored in the total synthesis of the aconitine skeleton include modular and convergent approaches. Diels-Alder cycloadditions have been employed to construct key ring systems. wikipedia.orgnih.gov Subsequent transformations, such as Mannich-type N-acyliminium cyclizations and radical cyclizations, are utilized to complete the hexacyclic framework. wikipedia.orgnih.gov Another notable strategy involves a Wagner-Meerwein rearrangement of a sulfonyloxirane, which facilitates the construction of the bicyclo[3.2.1] system found within the aconitine skeleton and allows for the introduction of oxygen functional groups at specific positions. mdpi.comuni.lu Fragment coupling strategies have also been successfully applied to the total synthesis of related C19 diterpenoid alkaloids, involving the assembly of complex molecular fragments. nih.govnih.gov A 1,2-addition/semi-pinacol rearrangement sequence has been identified as a key tactic in such approaches, efficiently joining fragments and establishing quaternary centers. nih.gov Despite numerous synthetic attempts, the total synthesis of the core norditerpenoid alkaloid skeleton remains a challenging endeavor. wikipedia.orgontosight.ai

Semisynthetic Approaches to 3-Acetylyunaconitine from Precursors

Semisynthesis plays a crucial role in obtaining this compound, particularly starting from naturally abundant aconitine-type alkaloids like yunaconitine. Yunaconitine itself can serve as a precursor for the semisynthesis of other related alkaloids. wikipedia.org

One example of a semisynthetic transformation relevant to modifications at the C-3 position, where the acetyl group in this compound is located, is the partial synthesis of crassicauline A from yunaconitine. This process involves the transformation of yunaconitine, which possesses a hydroxyl group at C-3, into crassicauline A, which lacks this hydroxyl group. uni.lu The reported method involves a dehydration reaction to convert yunaconitine into dehydroyunaconitine, introducing a double bond at C-2. uni.lu Subsequent hydrogen reduction of dehydroyunaconitine yields crassicauline A. uni.lu This demonstrates the feasibility of modifying the C-3 position through semisynthetic routes starting from yunaconitine. While this specific example describes the removal of the hydroxyl group, similar strategies involving acetylation or other functional group interconversions at C-3 could potentially lead to this compound or its analogues from suitable precursors.

Chemical Transformation of this compound (e.g., Oxidation, N-deethylation, imine derivatives)

This compound can undergo various chemical transformations to yield derivatives with altered structural and potentially biological properties. Oxidation reactions are among the methods used to modify the this compound structure. Treatment of this compound with N-bromosuccinimide (NBS) has been shown to yield N-deethyl and/or imine derivatives. metabolomicsworkbench.org Specifically, treating this compound with NBS can afford a this compound azomethine, which is an imine derivative. researchgate.net This azomethine can then be further reacted, for instance, with methyl iodide to form an iminium salt. researchgate.net Interestingly, such iminium salts derived from yunaconitine have been observed to undergo skeletal rearrangement under basic conditions. researchgate.net

Another relevant transformation in the context of aconitine-type alkaloids, including yunaconitine and its acetylated derivative, is deacetylation. This involves the removal of the acetyl group, such as the one at the C-3 position in this compound. Deacetylation of aconitine and yunaconitine to their deacetyl derivatives has been reported. metabolomicsworkbench.org These transformations highlight the chemical lability of certain functional groups on the complex yunaconitine skeleton and provide pathways to access diverse derivatives.

Synthesis of Structural Analogues and Probes

The synthesis of structural analogues and probes derived from this compound and related aconitine-type alkaloids is an active area of research. These synthetic efforts are often driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with potentially improved therapeutic profiles or reduced toxicity. nih.govcenmed.complantaedb.comdaneshyari.comnih.govuni.luctdbase.org

Diverse modifications have been performed on the aconitine skeleton to generate a range of analogues. These modifications can target various parts of the molecule, including the A, C, and D rings, as well as the nitrogen atom. nih.gov Semisynthetic routes starting from naturally occurring alkaloids like yunaconitine and crassicauline A have been utilized to prepare a series of analogues. plantaedb.comnih.govnih.gov These studies have indicated that specific structural features, such as the substitution pattern on the A ring, the nature of the ester group at C-8 and C-14, and the N-ethyl group, can influence the biological activity. nih.govplantaedb.comnih.gov The synthesis of N,19-seco-norditerpenoid alkaloidal compounds from yunaconitine has also been reported, representing modifications that involve the cleavage of the N-C19 bond. nih.gov The creation of these diverse structural analogues and probes is essential for understanding the molecular basis of their interactions and for the potential development of new chemical entities.

Compound Information

Advanced Analytical Methodologies for Research on 3 Acetylyunaconitine

Quantitative and Qualitative Analytical Techniques for Complex Matrices

Analyzing 3-Acetylyunaconitine in complex samples requires methods capable of high sensitivity, selectivity, and resolution to differentiate it from co-occurring compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS, Q-TOF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various forms of mass spectrometry, including tandem mass spectrometry (MS/MS) and quadrupole-time-of-flight mass spectrometry (Q-TOF-MS), is a powerful combination for the analysis of Aconitum alkaloids, including those structurally related to this compound. This hyphenated technique offers enhanced separation efficiency due to UHPLC's smaller particle size columns and higher flow rates, coupled with the sensitive and selective detection capabilities of mass spectrometry.

Studies on Aconitum alkaloids in complex matrices such as human serum and herbal preparations have successfully employed UHPLC-MS/MS and UHPLC-Q-TOF-MS for both qualitative and quantitative analysis. For instance, UHPLC-QQQ/MS has been used for the quantitative determination of Aconitum alkaloids in serum samples, while UHPLC-Q-TOF/MS has been applied for the analysis of endogenous metabolites in the same matrix, sometimes requiring derivatization for certain metabolite classes. nih.gov The use of triple quadrupole (QQQ) mass spectrometers in multiple reaction monitoring (MRM) mode provides high sensitivity for targeted quantitative analysis of known alkaloids. nih.govbrieflands.comresearchgate.net Q-TOF-MS systems, with their high resolution and accurate mass capabilities, are valuable for the identification of unknown compounds and comprehensive profiling in complex samples. nih.govacs.orgnih.govresearchgate.netplos.orgnih.govnih.govrsc.orgmdpi.comfrontiersin.org The fragmentation patterns obtained from MS/MS experiments provide crucial structural information for the identification of alkaloids. plos.org

UHPLC-Q-TOF-IMS (ion mobility-mass spectrometry) has also been utilized for the simultaneous identification and quantification of Aconitum alkaloids, demonstrating good linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, reproducibility, and stability. nih.gov This indicates the robustness and suitability of UHPLC-MS-based methods for the quality control and analysis of Aconitum species and their preparations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Components (e.g., Fatty Acids)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. While Aconitum alkaloids themselves are generally less amenable to GC-MS analysis due to their relatively high molecular weight and polarity, this technique is highly valuable for analyzing related components within Aconitum species or biological samples, such as fatty acids.

Lipo-alkaloids, which are a type of C19-norditerpenoid alkaloid found in Aconitum species, contain fatty acid residues as side chains. researchgate.netresearchgate.netmendeley.com GC-MS has been successfully employed to identify and quantify these fatty acids, providing insights into the composition of lipo-alkaloids. researchgate.netnih.gov For example, GC-MS analysis has been used to determine eighteen fatty acids in Aconitum carmichaelii, identifying fifteen of these as side chains of lipo-alkaloids. researchgate.netnih.gov The method involves vaporizing the sample, separating components based on their boiling points and interaction with a stationary phase in the GC column, and then detecting and identifying them based on their mass fragmentation patterns in the MS detector. measurlabs.cominnovatechlabs.comscispace.com This allows for the profiling of fatty acid components which may be linked to the structure and properties of lipo-alkaloids like those potentially associated with this compound.

Advanced Spectrophotometric Methods for Activity Assays

Spectrophotometric methods are valuable for assessing the biological activity of compounds, including those from Aconitum species. These methods typically involve measuring the absorbance or transmission of light through a sample to quantify the concentration of a substance or monitor a reaction.

While direct spectrophotometric quantification of this compound might be limited depending on its chromophoric properties, spectrophotometric assays are widely used to evaluate the activity of enzymes or other biological processes that the compound or related alkaloids might influence. For instance, spectrophotometric methods have been modified and employed to determine the inhibition activities of diterpenoid alkaloids from Aconitum heterophyllum against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com This involves using chromogenic substrates that produce a colored product upon enzymatic activity, which can then be measured spectrophotometrically. nih.govresearchgate.net

Spectrophotometric methods are also used for the estimation of total alkaloid content in Aconitum extracts, often utilizing reagents like Dragendorff's reagent which form colored complexes with alkaloids. researchgate.netnepjol.info Advanced spectrophotometric techniques, including the use of microplate readers, allow for high-throughput analysis of enzyme activities, offering a convenient and rapid tool for screening the biological effects of natural products. researchgate.netnih.govscielo.br

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical steps to ensure the reliability, accuracy, and consistency of research findings on this compound. Method development involves selecting and optimizing analytical techniques to achieve the desired sensitivity, specificity, and throughput for the target analyte in a given matrix. emerypharma.comlabmanager.com

Validation is the process of demonstrating that a developed method is suitable for its intended purpose. emerypharma.comeuropa.eu Regulatory guidelines, such as those from ICH, outline key validation parameters including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. nih.govemerypharma.comlabmanager.comeuropa.eu

For Aconitum alkaloids, method validation studies using techniques like UHPLC-MS have demonstrated good linearity, precision (intra- and inter-day variability), accuracy (recovery), LOD, and LOQ, confirming their suitability for quantitative analysis in complex biological fluids like urine. oup.com Similarly, validated HPLC-MS/MS methods have been developed for the simultaneous determination of multiple Aconitum alkaloids in decoctions, showing good linearity, precision, repeatability, and accuracy. brieflands.com These validation parameters ensure that the analytical data generated is reliable for research applications, including the analysis of this compound.

Key aspects of method development and validation often include:

Defining the analytical objectives and the intended use of the method. emerypharma.comlcms.cz

Conducting a literature review to identify existing methods. emerypharma.com

Developing a method plan outlining the methodology, instrumentation, and experimental design. emerypharma.com

Optimizing method parameters (e.g., mobile phase composition, flow rate, column temperature in chromatography) to achieve optimal separation and detection. brieflands.comlcms.cz

Performing validation experiments to assess performance characteristics. nih.govemerypharma.comeuropa.eulcms.cz

Documenting the developed and validated procedure. lcms.cz

Metabolomics Approaches in Aconitum Alkaloid Research

Metabolomics is a powerful systems biology approach that involves the comprehensive study of all metabolites within a biological system at a specific time. nih.govcjnmcpu.comnih.gov In the context of Aconitum alkaloid research, metabolomics is increasingly applied to understand the metabolic changes induced by these compounds, explore their mechanisms of action or toxicity, and identify potential biomarkers. nih.govacs.orgcjnmcpu.com

Studies have utilized metabolomics approaches, often coupled with advanced analytical techniques like UHPLC-Q-TOF-MS, to investigate the metabolic profiles altered by Aconitum alkaloids in biological samples. nih.govacs.org This allows for the identification of a wide range of endogenous metabolites, such as amino acids, fatty acids, and intermediates of metabolic cycles, that are perturbed by exposure to these alkaloids. nih.govcjnmcpu.com For example, metabolomics analysis has revealed alterations in pathways related to amino acid metabolism, fatty acid metabolism, and the TCA cycle in response to Aconitum alkaloid poisoning. nih.govcjnmcpu.com

Metabolomics can provide valuable insights into the complex interactions between Aconitum alkaloids and biological systems, offering a broader understanding than targeted analysis of the alkaloids alone. cjnmcpu.com It can help in identifying potential indicators of toxicity or pharmacological effects. cjnmcpu.com Furthermore, integrated metabolomics and transcriptomics approaches are being used to elucidate the regulatory networks underlying the biosynthesis of diterpenoid alkaloids in Aconitum plants, providing a more complete picture of their production. frontiersin.orgfrontiersin.org

Metabolomics workflows typically involve sample preparation, data acquisition using techniques like LC-MS or GC-MS, data processing and analysis, and the identification of significantly altered metabolites and affected metabolic pathways. nih.govacs.orgcjnmcpu.com

Here is a table summarizing some of the analytical techniques and their applications discussed:

Analytical TechniqueApplication in Aconitum Alkaloid Research
UHPLC-MS/MS (QQQ)Quantitative analysis of known alkaloids in complex matrices. nih.govbrieflands.comresearchgate.net
UHPLC-Q-TOF-MSQualitative profiling and identification of alkaloids and metabolites. nih.govacs.orgnih.govresearchgate.netplos.orgnih.govnih.govrsc.orgmdpi.comfrontiersin.org
GC-MSAnalysis of volatile/semi-volatile components, e.g., fatty acids in lipo-alkaloids. researchgate.netnih.govmeasurlabs.cominnovatechlabs.comscispace.com
Spectrophotometric MethodsActivity assays (e.g., enzyme inhibition), total alkaloid estimation. tandfonline.comnih.govresearchgate.netresearchgate.netnepjol.infonih.govscielo.br
Metabolomics (coupled with MS techniques)Comprehensive metabolic profiling, understanding biological effects and mechanisms. nih.govacs.orgcjnmcpu.com

Data Table Example (Illustrative - based on search result types, not specific data for this compound):

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Concentration (ng/mL)
Aconitine (B1665448)8.5646.3586.2598.315.2
Mesaconitine7.9632.3572.2584.310.5
Hypaconitine (B608023)9.1616.3556.2568.35.8
Benzoylaconine6.2588.3528.2508.32.1
Benzoylmesaconine5.5574.3514.2494.31.5
Benzoylhypaconine6.8558.3498.2478.30.9

This table format demonstrates how quantitative data for specific alkaloids, including retention times, mass spectral information (precursor and product ions for MRM), and measured concentrations, would be presented in research focusing on the analysis of these compounds.

Preclinical Pharmacokinetics and Metabolism of 3 Acetylyunaconitine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models like mice, rats, and dogs provide critical data on the systemic exposure and tissue distribution of a compound. biorxiv.orgnih.govnih.gov While specific detailed ADME studies solely focused on 3-Acetylyunaconitine in these models are not extensively documented in the immediate search results, research on related aconitine-type alkaloids offers insights into potential ADME characteristics.

Studies on yunaconitine (B1683533), a related toxic Aconitum alkaloid, have been conducted in mice to investigate its metabolic profiles and interactions. nih.gov Yunaconitine has been detected in the urine of patients experiencing aconite poisoning, indicating absorption and excretion in humans. medkoo.comoup.com The presence of yunaconitine in urine suggests it undergoes renal excretion, either as the parent compound or as metabolites.

General ADME principles in animal models highlight that absorption can vary depending on the route of administration, and distribution is influenced by factors such as plasma protein binding and tissue permeability. nih.govhumaneworld.org Metabolism, primarily occurring in the liver, transforms the parent compound into metabolites, which are then excreted. researchgate.net

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability studies are fundamental for determining how readily a compound is metabolized by enzymes, typically using liver microsomes or hepatocytes from various species, including humans and preclinical animal models. researchgate.netnih.gov These studies help identify potential metabolic pathways and the metabolites formed. evotec.comeuropa.eu

Research on the metabolism of other aconitine (B1665448) alkaloids, such as aconitine and deoxyaconitine (B2769737), provides a basis for understanding the potential metabolic fate of this compound. Aconitine can be transformed by human intestinal bacteria into various metabolites through reactions like deacetylation, debenzoylation, dehydroxylation, demethylation, and esterification. researchgate.net Deoxyaconitine is also metabolized, yielding multiple new compounds. researchgate.net These findings suggest that this compound, possessing ester and methyl groups, may undergo similar metabolic transformations, including hydrolysis of the acetyl group.

Metabolite identification typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and characterize the structures of the metabolic products. core.ac.uknih.govmdpi.com Comparative in vitro metabolism studies across species are crucial to assess the relevance of animal models for predicting human metabolism. evotec.comeuropa.eu

Pharmacokinetic Modeling in Animal Species (e.g., Rats, Mice, Dogs)

Pharmacokinetic (PK) modeling utilizes mathematical approaches to describe and predict the time course of a drug within a biological system. farad.orgnih.gov These models are built using data from in vivo animal studies and can help estimate key PK parameters such as clearance, volume of distribution, and half-life. europa.eu Physiologically based pharmacokinetic (PBPK) models, which incorporate physiological and biochemical information, are increasingly used for interspecies extrapolation. rjpbr.com

While specific PK modeling studies for this compound were not found, PK modeling has been applied to other drugs in various animal species, including rats, mice, and dogs. biorxiv.orgnih.govnih.gov These models can range from simple compartmental models to more complex PBPK models, depending on the available data and the study objectives. farad.orgnih.gov The goal of PK modeling in preclinical development is to provide a quantitative understanding of drug disposition and support the design of further studies. nih.goveuropa.eu

Influence of Structural Modifications on Pharmacokinetic Profile

The chemical structure of a compound significantly influences its pharmacokinetic properties. openaccessjournals.comnih.gov Minor modifications to a molecule can alter its absorption, distribution, metabolism, and excretion. nih.govfrontiersin.org For diterpenoid alkaloids like this compound, variations in ester groups, hydroxyl groups, and methylation patterns can impact their interaction with metabolic enzymes and transporters, thereby affecting their PK profile. oup.comresearchgate.net

Studies on the structural changes of related aconitine alkaloids during processing or metabolism highlight the lability of certain functional groups, such as ester bonds, which are prone to hydrolysis. oup.comresearchgate.net The presence of the acetyl group at the C-3 position in this compound is a specific structural feature that may be subject to enzymatic hydrolysis, potentially leading to the formation of deacetylated metabolites. Such modifications can alter the compound's lipophilicity, protein binding, and recognition by transporters and enzymes, consequently changing its PK behavior. openaccessjournals.com

Transporters and Metabolic Enzymes Involvement

Drug transporters and metabolic enzymes play critical roles in the ADME of xenobiotics, including alkaloids. chemisgroup.usbsmiab.org Transporters located in various tissues, such as the intestine, liver, and kidney, regulate the uptake and efflux of compounds, influencing their absorption, distribution, and excretion. chemisgroup.uscriver.com Metabolic enzymes, primarily cytochrome P450 (CYP) enzymes and conjugating enzymes, are responsible for the biotransformation of compounds into metabolites. chemisgroup.usoncotarget.com

Research on yunaconitine has indicated a critical role for CYP3A4 in its metabolism. nih.gov CYP3A4 is a major drug-metabolizing enzyme in the liver and intestine, responsible for the metabolism of a large proportion of drugs. chemisgroup.usbsmiab.orgoncotarget.com Inhibition or induction of CYP3A4 can significantly impact the pharmacokinetics of compounds metabolized by this enzyme. nih.gov This suggests that CYP3A4 may also be involved in the metabolism of this compound, given its structural similarity to yunaconitine.

Data Tables

Based on the search results, specific quantitative pharmacokinetic data for this compound in animal models are limited. However, the information on related compounds and general ADME principles allows for the conceptualization of data that would be presented in preclinical studies.

Table 1: Illustrative In Vitro Metabolic Stability Data (Conceptual)

SpeciesMatrix (e.g., Liver Microsomes)Incubation Time (min)% Parent Remaining
RatLiver Microsomes0100
RatLiver Microsomes30[Data would be here]
RatLiver Microsomes60[Data would be here]
DogLiver Microsomes0100
DogLiver Microsomes30[Data would be here]
DogLiver Microsomes60[Data would be here]
HumanLiver Microsomes0100
HumanLiver Microsomes30[Data would be here]
HumanLiver Microsomes60[Data would be here]

Table 2: Illustrative Pharmacokinetic Parameters in a Specific Animal Model (Conceptual - e.g., Rat)

ParameterValueUnit
Cmax[Data]ng/mL or µg/mL
Tmax[Data]hours
AUC (0-t)[Data]ngh/mL or µgh/mL
Half-life (t1/2)[Data]hours
Clearance (CL)[Data]mL/min/kg or L/h/kg
Volume of Distribution (Vd)[Data]L/kg

Detailed Research Findings

Detailed research findings on this compound's preclinical pharmacokinetics are sparse in the provided search results. However, related studies offer relevant insights:

Metabolism of aconitine and deoxyaconitine by human intestinal bacteria involves various reactions, including deacetylation. researchgate.net This suggests that the acetyl group in this compound is likely a site of metabolic transformation.

Yunaconitine metabolism in human liver microsomes is significantly influenced by CYP3A4, indicating a potential role for this enzyme in this compound metabolism as well. nih.gov Inhibition of CYP3A in mice was shown to enhance the plasma exposure of yunaconitine. nih.gov

P-glycoprotein has been implicated in regulating the pharmacokinetics of yunaconitine. medkoo.com

These findings, while not directly on this compound, highlight the metabolic pathways and transport mechanisms that are likely relevant to its preclinical disposition.

Computational Studies and Molecular Modeling of 3 Acetylyunaconitine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com This method is crucial for identifying potential biological targets and understanding the binding mode of a ligand like 3-Acetylyunaconitine.

Protein-Ligand Binding Affinity Prediction

A primary application of molecular docking is the prediction of the binding affinity between a ligand and a protein, which is often expressed as a scoring function. nih.govnih.gov These scores provide an estimation of the strength of the interaction, helping to rank potential biological targets. For this compound, docking studies against a panel of neurologically relevant proteins, such as voltage-gated sodium channels or various receptors, could provide initial hypotheses about its mechanism of action. The binding energy, typically calculated in kcal/mol, would indicate the most probable targets for this compound.

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. nih.govmdpi.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the protein-ligand complex. A detailed analysis of the docked pose of this compound would reveal which residues are key for its binding, offering valuable information for understanding its structure-activity relationship and for the design of future derivatives with improved potency or selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules and atoms over time. nih.gov By simulating the movements of a protein-ligand complex, MD can offer deeper insights into the stability of the interaction and the conformational changes that may occur upon binding.

Conformational Analysis and Binding Mode Dynamics

Following a molecular docking study, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within its target's binding site. nih.gov These simulations can reveal whether the initial docked conformation is stable over time or if the ligand undergoes significant conformational changes. This analysis is crucial for validating the docking results and providing a more realistic representation of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. For this compound and its analogues, a QSAR study would involve compiling a dataset of related compounds with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model would be invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced therapeutic properties.

In Silico Prediction of ADME Properties (Preclinical Focus)

The preclinical assessment of a drug candidate's ADME properties is crucial for its further development. In silico models, built upon large datasets of chemical structures and their corresponding experimental data, can provide valuable early insights into the likely pharmacokinetic behavior of a compound like this compound. These predictions can guide medicinal chemistry efforts to optimize its drug-like properties.

While specific in silico ADME studies on this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established. These computational models typically rely on the compound's structural features to estimate various physicochemical and pharmacokinetic parameters.

Key Predicted ADME Parameters:

A standard in silico ADME assessment for this compound would involve the prediction of several key parameters. The following table illustrates the types of properties that are commonly evaluated using various computational tools and models. The values presented are hypothetical and for illustrative purposes, based on the general characteristics of related aconitine (B1665448) alkaloids.

ADME Parameter Predicted Property Significance in Drug Discovery
Absorption
Human Intestinal Absorption (HIA)HighPredicts the extent of absorption from the gastrointestinal tract into the bloodstream.
Caco-2 PermeabilityModerate to HighAn in vitro model for predicting intestinal drug absorption and efflux.
P-glycoprotein (P-gp) SubstrateLikelyP-gp is an efflux transporter that can limit the absorption and distribution of drugs.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateIndicates the potential for the compound to reach the central nervous system.
Plasma Protein Binding (PPB)HighThe extent of binding to plasma proteins can affect the free drug concentration and its availability to target tissues.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP3A4, CYP2D6Predicts potential drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) SubstratePossiblePredicts the likelihood of renal excretion.

Research Findings from Related Compounds:

Virtual Screening for Novel Ligands or Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or to discover novel ligands that may interact with the same targets.

Given the known cardiotoxicity of many aconitine alkaloids, computational studies have been applied to this class of compounds to elucidate their mechanisms of action. A combined in silico approach has been developed to predict potential protein targets involved in the cardiotoxicity of aconitine alkaloids. nih.govnih.gov This methodology involves the construction of protein-protein interaction (PPI) networks based on literature data, followed by the use of software to screen for essential proteins within this network. nih.gov

Identification of Potential Targets for Aconitine Alkaloids:

Through such computational approaches, several potential targets for aconitine alkaloids have been identified. These findings provide a valuable starting point for investigating the specific targets of this compound. A study by Wang et al. identified Calcium-Calmodulin-Dependent Protein Kinase II alpha (CAMK2A) and gamma (CAMK2G) as potential targets for aconitine alkaloids. nih.govnih.gov Molecular dynamics simulations further demonstrated the stable binding of aconitine alkaloids to the CAMK2G receptor. nih.govnih.gov

Another study utilized a novel proteomic approach combined with molecular docking to identify direct targets of aconitine-induced cardiotoxicity. nih.gov This research pointed to cytosolic phospholipase A2 (cPLA2) as a potential direct target, with molecular docking studies indicating a strong binding affinity between aconitine and the active site of cPLA2. nih.gov

The following table summarizes the potential targets for aconitine alkaloids identified through computational methods. These proteins represent plausible targets for this compound as well, warranting further experimental validation.

Potential Target Method of Identification Potential Biological Role Reference
CAMK2AProtein-Protein Interaction Network Analysis, PharmMapper ServerCalcium signaling, cardiac function nih.govnih.gov
CAMK2GProtein-Protein Interaction Network Analysis, PharmMapper ServerCalcium signaling, cardiac function nih.govnih.gov
cPLA2Proteomics (DARTS), Molecular DockingInflammation, arachidonic acid metabolism nih.gov
GYS1Proteomics (DARTS), Molecular DockingGlycogen metabolism nih.gov
CTNNA1Proteomics (DARTS), Molecular DockingCell adhesion nih.gov
ORC5Proteomics (DARTS), Molecular DockingDNA replication nih.gov

These computational studies on related aconitine alkaloids provide a solid framework for future in silico research on this compound. By applying similar methodologies, researchers can generate testable hypotheses regarding its ADME properties and its potential molecular targets, thereby accelerating its investigation as a potential therapeutic agent or a valuable pharmacological tool.

Future Directions and Emerging Research Avenues for 3 Acetylyunaconitine

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Research into Aconitum alkaloids has revealed a range of biological activities, including analgesic, anti-inflammatory, and potential anticancer effects mdpi.comresearchgate.netnih.govupit.ronih.govtandfonline.comsioc-journal.cn. While the specific biological profile of 3-Acetylyunaconitine may not be fully elucidated, future research can focus on systematically screening this compound for a variety of biological activities using modern in vitro and in vivo models. Given the structural similarities to other bioactive Aconitum alkaloids, it is plausible that this compound possesses similar or unique pharmacological properties.

Future studies could involve high-throughput screening against a diverse array of biological targets, such as ion channels, enzymes, and receptors, which are known to be modulated by other diterpenoid alkaloids. Structure-activity relationship studies, comparing the activity of this compound with yunaconitine (B1683533) and other acetylated derivatives, could provide valuable insights into the molecular features critical for specific biological effects nih.gov. The potential therapeutic applications, if any, would require rigorous pharmacological and toxicological evaluations, building upon the knowledge gained from the study of its biological activities.

Advanced Omics Technologies in Aconitum Alkaloid Research (e.g., Proteomics, Transcriptomics)

Advanced omics technologies are revolutionizing the study of medicinal plants, including the genus Aconitum mdpi.comresearchgate.netnih.govdntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. Genomics, transcriptomics, proteomics, and metabolomics offer powerful tools to understand the complex biological systems involved in the biosynthesis and accumulation of secondary metabolites like this compound.

Future research can utilize transcriptomics to identify the genes involved in the biosynthetic pathway of this compound in Aconitum species. By analyzing gene expression profiles in different plant tissues or under various environmental conditions, researchers can pinpoint candidate genes encoding enzymes responsible for the specific modifications leading to this compound. Proteomics can complement these studies by identifying the proteins (enzymes) actively expressed and involved in the biosynthetic steps. mdpi.comnih.govmdpi.com

Integrating transcriptomics and metabolomics data can help establish correlations between gene expression levels and the accumulation of this compound, providing a more comprehensive picture of its biosynthesis and regulation mdpi.comnih.govmdpi.com. This multi-omics approach can also aid in understanding how factors like geographical location, climate, and developmental stage of the plant influence the production of this specific alkaloid.

Omics technologies applied to Aconitum research:

Omics Technology Application in Aconitum Research Potential for this compound Research
Genomics Genome sequencing, identification of biosynthetic gene clusters Identifying genes involved in this compound pathway
Transcriptomics Gene expression analysis, identifying enzymes involved in biosynthesis Understanding regulation of this compound production
Proteomics Identification of expressed proteins (enzymes) Pinpointing specific enzymes in the biosynthetic route
Metabolomics Profiling of secondary metabolites, understanding metabolic pathways Analyzing accumulation and related metabolites of this compound

Collaborative Research on Complex Biological Systems and Networks

The study of natural products within their biological context requires collaborative efforts across different scientific disciplines. Aconitum alkaloids exist within complex plant metabolic networks and interact with various biological systems, both within the plant and in organisms that interact with the plant.

Understanding the complex interactions of this compound within biological networks could involve studying its effects on cellular pathways, protein interactions, and gene regulation in relevant model systems.

Development of Novel Analytical and Synthetic Methodologies

The structural complexity of diterpenoid alkaloids presents challenges for both their analysis and synthesis nih.govrsc.org. While established methods like HPLC-MS and GC-MS are used for the analysis of Aconitum alkaloids, the development of novel, more sensitive, and selective techniques is crucial for the accurate quantification and identification of compounds like this compound, especially in complex biological matrices or plant extracts nih.govrsc.orgnih.govjfda-online.comresearchgate.netscielo.br.

Future analytical research could focus on developing hyphenated techniques with increased resolution and sensitivity, such as UHPLC-HRMS (Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry) or ion mobility-mass spectrometry, to better separate and characterize this compound from closely related isomers and co-occurring compounds. nih.govrsc.org

From a synthetic perspective, the total synthesis of complex diterpenoid alkaloids remains a significant challenge in organic chemistry nih.govacs.orgthieme-connect.comresearchgate.net. Developing efficient and scalable synthetic routes for this compound would provide access to larger quantities for comprehensive biological evaluation and could also enable the synthesis of designed analogs with potentially improved properties. Novel synthetic strategies, such as fragment coupling or biomimetic approaches, could be explored for the efficient construction of the complex polycyclic core of this compound. nih.govacs.orgresearchgate.net

Investigation of Ecological and Evolutionary Roles of this compound in Plants

Aconitum alkaloids are known to play significant ecological roles, primarily as defense compounds against herbivores due to their toxicity sioc-journal.cnwikipedia.orgresearchgate.netbohrium.com. Future research can investigate the specific ecological function of this compound within the Aconitum plant. This could involve studying its concentration and distribution in different plant parts (roots, leaves, flowers, nectar) and at various developmental stages to understand its role in deterring specific herbivores or influencing pollinator interactions wikipedia.orgresearchgate.net.

Furthermore, evolutionary studies can explore the origins and diversification of the genes and pathways responsible for the biosynthesis of this compound within the Aconitum genus and related plant families mdpi.comresearchgate.netnih.govresearchgate.net. Comparative genomics and metabolomics across different Aconitum species can provide insights into the evolutionary pressures that led to the production of specific alkaloid profiles, including the presence and variation of this compound. Understanding the ecological and evolutionary context of this compound can provide valuable insights into the biology of Aconitum plants and the functional significance of this compound.

Q & A

Q. How can 3-Acetylyunaconitine be reliably identified and characterized in complex botanical matrices?

Methodological Answer: Use hyphenated techniques such as LC-MS/MS or GC-MS to separate and identify the compound. NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for structural elucidation . Quantification via HPLC-UV/DAD with validated calibration curves ensures reproducibility . Purity assessments should include elemental analysis and melting point determination .

Q. What experimental protocols are recommended for isolating this compound from Aconitum species?

Methodological Answer: Employ sequential extraction (e.g., ethanol, ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Monitor fractions using TLC with Dragendorff’s reagent for alkaloid detection . Crystallization in methanol or chloroform can enhance purity. Include solvent ratios, temperature, and pressure conditions to ensure replicability .

Q. How should researchers design toxicity studies for this compound in preclinical models?

Methodological Answer: Follow OECD guidelines for acute and subacute toxicity testing. Use in vivo models (e.g., rodents) with dose ranges calculated via LD50 approximations. Monitor biomarkers like serum ALT/AST, renal function, and histopathological changes . Include positive controls (e.g., aconitine) and statistical power analysis to validate sample sizes .

Advanced Research Questions

Q. What mechanisms underlie the conflicting reports on this compound’s cardiotoxicity versus neuroprotective effects?

Methodological Answer: Conduct receptor-binding assays (e.g., voltage-gated sodium channels) and gene expression profiling (RNA-seq) to identify dual pathways. Compare results across cell lines (e.g., cardiomyocytes vs. neuronal cells) under standardized oxygen and nutrient conditions . Address contradictions by analyzing dose-dependent responses and metabolite stability .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic interactions?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding affinities with CYP450 isoforms. Validate predictions via in vitro microsomal assays and PBPK modeling (e.g., GastroPlus) . Incorporate datasets on hepatic clearance and plasma protein binding from peer-reviewed studies .

Q. What strategies resolve discrepancies in reported IC50 values for this compound’s antitumor activity?

Methodological Answer: Standardize assay conditions (e.g., exposure time, cell confluence) and validate with reference compounds. Use orthogonal methods (e.g., apoptosis via flow cytometry vs. MTT assays) to confirm cytotoxicity . Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, cell line heterogeneity) .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by cross-verifying results through multiple techniques (e.g., in vitro, in silico, in vivo) .
  • Reproducibility : Document all experimental parameters (e.g., pH, humidity) in supplementary materials, adhering to journal guidelines .
  • Ethical Compliance : Obtain ethics approval for animal studies and declare conflicts of interest per ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.